molecular formula C25H27N5O4S2 B10862338 (R)-2-(N-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-inden-1-yl)sulfamoyl)-N,N-dimethylacetamide

(R)-2-(N-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H-inden-1-yl)sulfamoyl)-N,N-dimethylacetamide

Cat. No.: B10862338
M. Wt: 525.6 g/mol
InChI Key: LBVMDDWIJRAABB-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RP-1865 is a selective stimulator of sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5, which are involved in the regulation of immune responses and vascular stability. This compound is primarily used in the treatment of autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RP-1865 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds involve the use of high-performance liquid chromatography (HPLC) for purification and analysis .

Industrial Production Methods

Industrial production of RP-1865 likely involves large-scale synthesis using automated reactors and purification systems. The use of high-purity silica columns and advanced HPLC techniques ensures the production of high-quality RP-1865 with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

RP-1865 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

RP-1865 exerts its effects by selectively stimulating sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5. These receptors are involved in the regulation of immune responses and vascular stability. The activation of these receptors leads to downstream signaling pathways that modulate cellular functions and immune responses .

Comparison with Similar Compounds

Similar Compounds

    Fingolimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.

    Siponimod: Selective sphingosine-1-phosphate receptor modulator used for treating relapsing forms of multiple sclerosis.

Uniqueness of RP-1865

RP-1865 is unique in its selective stimulation of sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5, which provides a targeted approach in modulating immune responses and vascular stability. This selectivity may offer advantages in terms of efficacy and safety compared to other similar compounds .

Properties

Molecular Formula

C25H27N5O4S2

Molecular Weight

525.6 g/mol

IUPAC Name

2-[[(1R)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide

InChI

InChI=1S/C25H27N5O4S2/c1-15(2)34-22-11-8-16(12-17(22)13-26)24-27-28-25(35-24)20-7-5-6-19-18(20)9-10-21(19)29-36(32,33)14-23(31)30(3)4/h5-8,11-12,15,21,29H,9-10,14H2,1-4H3/t21-/m1/s1

InChI Key

LBVMDDWIJRAABB-OAQYLSRUSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)C3=C4CC[C@H](C4=CC=C3)NS(=O)(=O)CC(=O)N(C)C)C#N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)C3=C4CCC(C4=CC=C3)NS(=O)(=O)CC(=O)N(C)C)C#N

Origin of Product

United States

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